3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride
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Overview
Description
3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Functional Group Modification: The resulting bicyclic compound undergoes functional group modifications to introduce the propanoic acid moiety.
Acid Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the effects of bicyclic structures on biological systems.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring system. Similar compounds include other bicyclic acids and their derivatives, which may have different ring structures or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.
Properties
IUPAC Name |
3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)1-2-8-3-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGVNYLSHHNXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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